
Thiourea, (2-iodophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiourea, (2-iodophenyl)- is an organosulfur compound with the chemical formula C_7H_7IN_2S It is a derivative of thiourea, where one of the hydrogen atoms is replaced by a 2-iodophenyl group
准备方法
Synthetic Routes and Reaction Conditions
Thiourea, (2-iodophenyl)- can be synthesized through several methods. One common approach involves the reaction of 2-iodoaniline with thiocarbonyldiimidazole (TCDI) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.
Another method involves the reaction of 2-iodoaniline with carbon disulfide and an amine, followed by oxidation with hydrogen peroxide. This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of thiourea, (2-iodophenyl)- often involves the use of readily available starting materials and scalable reaction conditions. The process typically includes the reaction of 2-iodoaniline with thiourea in the presence of a catalyst such as iron(III) sulfate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion and high yield.
化学反应分析
Types of Reactions
Thiourea, (2-iodophenyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere.
Substitution: Amines, thiols; reactions often require a base such as sodium hydroxide or potassium carbonate and are conducted in polar solvents like ethanol or DMF.
Major Products Formed
Oxidation: Sulfonyl derivatives
Reduction: Corresponding amines
Substitution: Various substituted thiourea derivatives
科学研究应用
Thiourea, (2-iodophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties. It has shown promise in inhibiting the growth of certain cancer cell lines and bacterial strains.
Industry: Utilized in the development of new materials, including polymers and nanomaterials, due to its unique chemical properties.
作用机制
The mechanism of action of thiourea, (2-iodophenyl)- involves its ability to interact with various molecular targets through hydrogen bonding, coordination with metal ions, and covalent modification of biological macromolecules. It can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The compound’s iodine atom plays a crucial role in its reactivity and interaction with molecular targets.
相似化合物的比较
Thiourea, (2-iodophenyl)- can be compared with other thiourea derivatives such as:
Thiourea: The parent compound, which lacks the 2-iodophenyl group and has different reactivity and applications.
Phenylthiourea: Similar structure but with a phenyl group instead of a 2-iodophenyl group, leading to different chemical properties and biological activities.
Benzylthiourea: Contains a benzyl group, which affects its solubility and reactivity compared to thiourea, (2-iodophenyl)-.
The presence of the 2-iodophenyl group in thiourea, (2-iodophenyl)- imparts unique chemical properties, such as increased reactivity towards nucleophiles and enhanced biological activity, making it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
62635-52-3 |
|---|---|
分子式 |
C7H7IN2S |
分子量 |
278.12 g/mol |
IUPAC 名称 |
(2-iodophenyl)thiourea |
InChI |
InChI=1S/C7H7IN2S/c8-5-3-1-2-4-6(5)10-7(9)11/h1-4H,(H3,9,10,11) |
InChI 键 |
ZLRYBVKJOCYKSD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)NC(=S)N)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


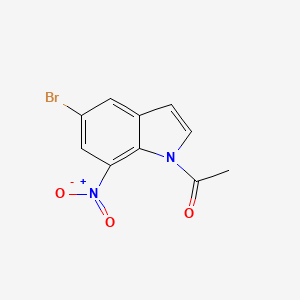
![N-(3-bromophenyl)-1H-imidazo[4,5-g]quinazolin-8-amine](/img/structure/B12435370.png)
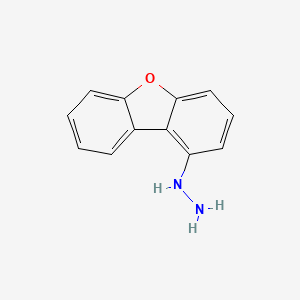
![N-[(4-Ethoxyphenyl)(8-hydroxyquinolin-7-yl)methyl]pyridine-3-carboxamide](/img/structure/B12435376.png)
![(4aR,8aR)-7-(methylsulfanylmethyl)-5-propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline](/img/structure/B12435383.png)
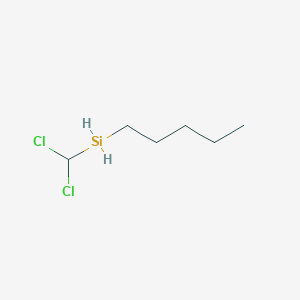
![3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)-hexadecahydrocyclopenta[a]chrysen-9-yl (2E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B12435399.png)
![1-[(Benzyloxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid](/img/structure/B12435407.png)
![N-(Oxan-4-yl)-3-(quinoxalin-6-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B12435411.png)
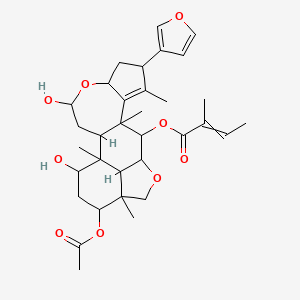

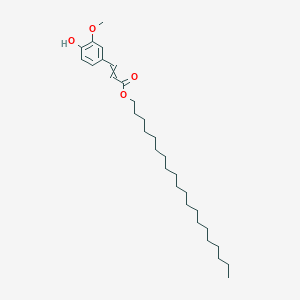
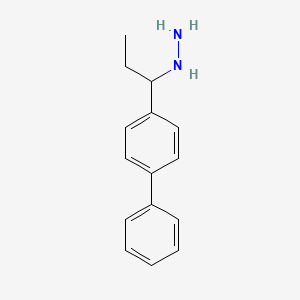
![(2E)-3-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B12435449.png)
